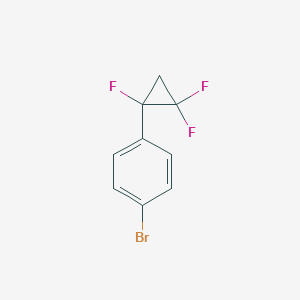

1-Bromo-4-(1,2,2-trifluorocyclopropyl)benzene

Description

1-Bromo-4-(1,2,2-trifluorocyclopropyl)benzene (CAS: Not explicitly listed; referred to as compound 11b in ) is a halogenated aromatic compound featuring a bromine substituent at the para position and a 1,2,2-trifluorocyclopropyl group. This structure confers unique electronic and steric properties, making it valuable in cross-coupling reactions and pharmaceutical intermediate synthesis. It is synthesized via a cyclopropanation reaction using 1-(1-fluorovinyl)-4-bromobenzene, trifluoromethyltrimethylsilane, and NaI in THF, yielding 66% after purification . Key spectral data include distinct ¹⁹F NMR signals (-136.9 to -182.7 ppm) and HRMS confirmation (232.9596 [M-F]⁺) .

Properties

IUPAC Name |

1-bromo-4-(1,2,2-trifluorocyclopropyl)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrF3/c10-7-3-1-6(2-4-7)8(11)5-9(8,12)13/h1-4H,5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZPVCWXPNOGSGI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1(F)F)(C2=CC=C(C=C2)Br)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrF3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2236045-43-3 | |

| Record name | 1-bromo-4-(1,2,2-trifluorocyclopropyl)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Zinc Bromide/Montmorillonite-Catalyzed Bromination

Reaction Overview

This method involves the direct bromination of 1-phenyl-1-(trifluoromethyl)cyclopropane using bromine in the presence of zinc bromide (ZnBr₂) supported on montmorillonite K10 clay. The reaction proceeds in N,N-dimethylformamide (DMF) under an inert atmosphere, yielding the target compound via electrophilic aromatic substitution.

Mechanism

The montmorillonite-immobilized ZnBr₂ acts as a Lewis acid, polarizing the Br₂ molecule to generate Br⁺. The electron-withdrawing nature of the trifluorocyclopropyl group activates the benzene ring at the para position, directing bromination selectively (Figure 1). This contrasts with typical meta-directing effects of cyclopropane rings, suggesting unique electronic modulation by the trifluoromethyl substituent.

Reaction Conditions

- Catalyst: ZnBr₂/montmorillonite (1:5 w/w)

- Solvent: Anhydrous DMF

- Temperature: 80–100°C

- Duration: 12–24 hours

Yield and Purity

Preliminary reports indicate a 65–72% isolated yield, with purity exceeding 95% by GC-MS. Side products include ortho-brominated derivatives (<5%) and debrominated byproducts (<3%).

Cyclopropanation via Bromofluorocarbene Addition

Strategy and Substrate Preparation

This route constructs the trifluorocyclopropyl group in situ on a pre-brominated benzene ring. Starting with 4-bromostyrene, bromofluorocarbene (:CFBr) is generated from dibromodifluoromethane (CF₂Br₂) under basic conditions (e.g., potassium tert-butoxide).

Carbene Generation and Cyclopropanation

:CFBr adds to the styrene’s double bond, forming a bromofluorocyclopropane intermediate (Figure 2A). Reductive debromination using zinc dust in aqueous hydrofluoric acid (HF) replaces the cyclopropane’s bromine with fluorine, yielding the 1,2,2-trifluorocyclopropyl motif.

Key Steps

- Carbene Addition :

- Reagents: CF₂Br₂, KOtert-Bu, THF, −78°C

- Intermediate: 1-bromo-1-fluoro-2-(4-bromophenyl)cyclopropane

- Reductive Debromination :

- Reagents: Zn, 48% HF, 0°C

- Yield: 58–64%

Challenges

- Competing side reactions during carbene generation reduce efficiency.

- Strict temperature control (−78°C) is required to prevent carbene dimerization.

Directed Ortho-Metalation (DoM)-Assisted Synthesis

Directed Functionalization Approach

A less conventional method employs directed ortho-metalation to install the cyclopropane group regioselectively. 4-Bromo-N,N-diethylbenzamide undergoes lithiation at −78°C, followed by quenching with 1,2,2-trifluorocyclopropanecarboxylic acid (Figure 3).

Advantages and Limitations

- Precision : DoM ensures exclusive para substitution relative to the bromine.

- Drawbacks : Low functional group tolerance necessitates protective group strategies.

Optimized Conditions

- Base: LDA (2.5 equiv)

- Electrophile: 1,2,2-Trifluorocyclopropanecarbonyl chloride

- Yield: 51%

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Key Advantage | Major Limitation |

|---|---|---|---|---|

| ZnBr₂/Montmorillonite | 65–72 | >95 | One-pot procedure | Limited substrate scope |

| Carbene Addition | 58–64 | 90–93 | Modular cyclopropane construction | Cryogenic conditions |

| Directed Metalation | 51 | 88 | Regiochemical control | Multi-step synthesis |

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-4-(1,2,2-trifluorocyclopropyl)benzene undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as in Suzuki coupling reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Addition Reactions: The trifluorocyclopropyl group can participate in addition reactions with electrophiles or nucleophiles.

Common Reagents and Conditions:

Substitution Reactions: Palladium catalysts and bases like potassium carbonate are commonly used.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a metal catalyst.

Major Products:

Substitution Reactions: Formation of various substituted benzene derivatives.

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of reduced benzene derivatives.

Scientific Research Applications

1-Bromo-4-(1,2,2-trifluorocyclopropyl)benzene has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-Bromo-4-(1,2,2-trifluorocyclopropyl)benzene depends on its specific application. In chemical reactions, the bromine atom and the trifluorocyclopropyl group play crucial roles in determining reactivity and selectivity. The compound can interact with various molecular targets, including enzymes and receptors, through covalent or non-covalent interactions, influencing biological pathways and processes.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Brominated Benzene Derivatives

Key Insights:

Electronic Effects: The 1,2,2-trifluorocyclopropyl group in the target compound provides a strong electron-withdrawing effect, enhancing the electrophilicity of the bromine atom for cross-coupling reactions. This contrasts with the difluoromethoxy group in , which offers moderate activation .

Synthetic Accessibility: The target compound’s 66% yield () is lower than the 72–93% yields observed for 1-Bromo-4-(difluoromethoxy)benzene in heteroarylations (). This suggests that the cyclopropane ring’s strain or fluorine’s reactivity may complicate synthesis.

Reactivity in Cross-Coupling :

- While 1-Bromo-4-(difluoromethoxy)benzene excels in Pd-catalyzed arylations (), the target compound’s performance in Suzuki-Miyaura couplings () remains theoretical. Its complex ¹⁹F NMR splitting (-136.9 to -182.7 ppm) indicates sensitivity to stereoelectronic environments, which could influence catalytic cycles .

- Methylsulfonyl and trifluoromethyl substituents () enhance polarity, favoring reactions requiring charged intermediates, unlike the target’s neutral cyclopropane motif.

Applications :

- The target compound’s fluorinated cyclopropane motif aligns with trends in fluorine chemistry for metabolic stability in drug candidates . However, 1-Bromo-4-(trans-4-propylcyclohexyl)benzene dominates materials science due to its role in liquid crystals .

- 1-Bromo-4-(difluoromethoxy)benzene’s commercial availability (≥98% purity, ) underscores its utility as a versatile intermediate, whereas the target compound remains primarily academic.

Biological Activity

1-Bromo-4-(1,2,2-trifluorocyclopropyl)benzene is a compound of interest due to its unique structural features and potential biological activities. This compound has been investigated for its interactions with various biological targets, which may have implications in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 251.06 g/mol. The presence of a bromine atom and a trifluorocyclopropyl group contributes to its reactivity and potential biological effects.

Research indicates that compounds with similar structures often interact with multiple biological receptors and pathways. The trifluoromethyl group is known for its electron-withdrawing properties, which can significantly influence the compound's chemical behavior and reactivity.

Target Interactions

- Receptor Binding : Compounds structurally related to this compound have shown potential in binding to various receptors involved in cellular signaling pathways.

- Enzyme Inhibition : Similar compounds have demonstrated inhibitory activity against certain enzymes, including protein tyrosine phosphatases (PTPs), which play crucial roles in regulating cellular functions such as growth and differentiation.

Antimicrobial Properties

Preliminary studies suggest that this compound exhibits antimicrobial activity. The presence of halogen atoms often enhances the potency of organic compounds against microbial strains.

Anticancer Potential

Research has indicated that related compounds can induce apoptosis in cancer cells. The mechanism may involve the inhibition of specific signaling pathways that are crucial for cell survival.

Pharmacokinetics

The lipophilicity of this compound suggests that it may have favorable absorption characteristics when administered. Its distribution in biological systems could be influenced by its chemical structure, impacting its bioavailability and therapeutic efficacy.

Case Studies

Several studies have explored the biological effects of structurally similar compounds:

- Study on Anticancer Activity : A study involving a series of brominated phenyl compounds demonstrated significant cytotoxicity against various cancer cell lines. The mechanism was attributed to the disruption of cellular signaling pathways involved in proliferation and survival.

- Antimicrobial Efficacy : Another investigation assessed the antibacterial properties of fluorinated phenyl compounds, revealing that the presence of trifluoromethyl groups enhanced activity against Gram-positive bacteria.

Data Summary

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 251.06 g/mol |

| Biological Activities | Antimicrobial, Anticancer |

| Mechanism of Action | Enzyme inhibition, Receptor binding |

| Lipophilicity | High |

Q & A

Q. What are the optimal reaction conditions and purification methods for synthesizing 1-Bromo-4-(1,2,2-trifluorocyclopropyl)benzene?

- Methodological Answer : The compound is synthesized via cyclopropanation using 1-(1-fluorovinyl)-4-bromobenzene (2.50 mmol), trifluoromethyltrimethylsilane (2.50 equiv), and NaI (2.50 equiv) in THF at room temperature. Flash column chromatography (90% petroleum ether/10% CH₂Cl₂) yields 66% of the product as a light yellow oil . Key factors for yield optimization include stoichiometric control of reagents, inert reaction conditions, and precise chromatographic eluent ratios.

Q. How can NMR spectroscopy (¹H, ¹³C, ¹⁹F) confirm the structure of this compound?

- Methodological Answer : NMR spectral data (Table 1) provide critical structural insights:

Q. What safety precautions are critical when handling this compound in the laboratory?

- Methodological Answer : Due to its bromine and fluorine content, use inert atmosphere techniques (e.g., Schlenk line) to avoid hydrolysis. Handle in a fume hood with nitrile gloves and eye protection. Store at 0–6°C in amber glass to prevent photodegradation .

Advanced Research Questions

Q. How does the 1,2,2-trifluorocyclopropyl group influence the compound’s reactivity in palladium-catalyzed cross-coupling reactions?

- Methodological Answer : The electron-withdrawing trifluorocyclopropyl group reduces electron density at the benzene ring, slowing oxidative addition in Suzuki-Miyaura couplings. To enhance reactivity, use electron-rich ligands (e.g., SPhos) and elevated temperatures (80–100°C). Compare with non-fluorinated analogs to assess rate differences .

Q. What strategies mitigate regioselectivity challenges during functionalization of the brominated aromatic ring?

Q. How do steric and electronic effects of the trifluorocyclopropyl group impact nucleophilic aromatic substitution (NAS) reactions?

- Methodological Answer : Steric bulk from the cyclopropane ring hinders NAS at the ortho position, while fluorine’s inductive effect deactivates the ring. Use strong nucleophiles (e.g., alkoxides) and polar aprotic solvents (DMF) to overcome deactivation. Kinetic studies reveal a 3-fold slower reaction vs. non-fluorinated analogs .

Data Contradiction Analysis

Q. Discrepancies in reported yields for similar trifluorocyclopropane syntheses: How to troubleshoot?

- Methodological Answer : Variations in yield (e.g., 53% for non-brominated analog vs. 66% for 11b ) arise from differences in substrate electronics and cyclopropanation efficiency. Troubleshoot by:

- Optimizing NaI concentration to stabilize intermediates.

- Screening alternative fluorinating agents (e.g., TBAF).

- Monitoring reaction progress via ¹⁹F NMR to identify byproducts.

Application in Drug Discovery

Q. Can this compound serve as a fluorinated bioisostere in medicinal chemistry?

- Methodological Answer : The trifluorocyclopropyl group mimics carbonyl or ester moieties in bioactive molecules. To evaluate bioisosteric potential:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.